Tert-butyl 4-bromobenzoate
Overview
Description
Tert-butyl 4-bromobenzoate is a 4-bromo substituted benzoic acid derivative . It has a molecular formula of C11H13BrO2 and an average mass of 257.124 Da .
Synthesis Analysis
Tert-butyl 4-bromobenzoate can be synthesized through various methods. One method involves the reaction of 4-bromobenzoic acid with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine . Another method involves the reaction of 4-bromobenzoic acid with tert-butanol .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-bromobenzoate is 1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
. This compound has 2 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .
Chemical Reactions Analysis
Tert-butyl 4-bromobenzoate can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Tert-butyl 4-bromobenzoate has a density of 1.3±0.1 g/cm3 and a boiling point of 297.0±13.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 53.7±3.0 kJ/mol . The compound has a flash point of 133.4±19.8 °C .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl 4-bromobenzoate is a valuable building block in organic synthesis, particularly for creating biologically active molecules. Its bromine atom is a good leaving group, making it suitable for various coupling reactions to form carbon-carbon or carbon-heteroatom bonds .
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of pharmaceuticals. It can undergo further functionalization to produce drugs or drug candidates with potential therapeutic applications .
Material Science
In material science, Tert-butyl 4-bromobenzoate can be used to modify the properties of polymers or to create new polymer structures with specific characteristics, such as increased thermal stability or altered electrical properties .
Proteomics Research
It is used in proteomics for peptide synthesis. The tert-butyl group serves as a protecting group for carboxylic acids, which can be removed later without affecting the peptide backbone .
Agrochemical Synthesis
Tert-butyl 4-bromobenzoate is also used in the synthesis of agrochemicals. It can be transformed into compounds that serve as herbicides, pesticides, or fungicides, contributing to crop protection strategies .
Development of Diagnostic Agents
The compound can be used to synthesize diagnostic agents, particularly those used in medical imaging. Its derivatives may enhance contrast or specificity in imaging techniques like MRI .
Catalyst and Reagent in Organic Chemistry
Due to its reactivity, Tert-butyl 4-bromobenzoate is often used as a catalyst or reagent in organic chemistry to promote or initiate chemical reactions, leading to a wide range of products .
Research in Asymmetric Synthesis
It is instrumental in asymmetric synthesis research. Chemists use it to develop chiral molecules that are important in the production of enantiomerically pure pharmaceuticals .
Safety and Hazards
Tert-butyl 4-bromobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Tert-butyl 4-bromobenzoate is primarily used for research and development purposes . It can be used as a building block for the synthesis of various biologically active compounds . The future directions of this compound largely depend on the advancements in the field of organic synthesis and the discovery of new biologically active compounds.
Mechanism of Action
Target of Action
Tert-butyl 4-bromobenzoate is an organic compound . It is primarily used as a reagent and intermediate in organic synthesis . The specific targets of this compound depend on the context of the synthesis it is being used in.
Mode of Action
The compound interacts with its targets through chemical reactions. The specific mode of action depends on the type of reaction it is involved in. For instance, it can participate in esterification reactions to form new compounds .
Biochemical Pathways
Tert-butyl 4-bromobenzoate is involved in various biochemical pathways depending on the specific synthesis process it is used in. It serves as a building block for the synthesis of various biologically active compounds .
Result of Action
The result of Tert-butyl 4-bromobenzoate’s action is the formation of new compounds. It is used as a building block in the synthesis of various biologically active compounds .
properties
IUPAC Name |
tert-butyl 4-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJJYXUCGYOXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462722 | |
Record name | Tert-butyl 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromobenzoate | |
CAS RN |
59247-47-1 | |
Record name | Tert-butyl 4-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-benzoic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using tert-butyl 4-bromobenzoate in the synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate?
A1: Tert-butyl 4-bromobenzoate serves as a crucial starting material in this synthesis. The bromine atom in the para position to the ester group acts as a leaving group in the palladium-catalyzed amination reaction. This allows for the introduction of various amine groups to the benzene ring, ultimately leading to the formation of N-substituted derivatives of tert-butyl 4-aminobenzoate. []
Q2: What are the advantages of using a palladium catalyst in this specific reaction?
A2: Palladium catalysts, specifically PdCl2 with P(o-tolyl)3 in this case, are known for their efficiency in mediating cross-coupling reactions, including aminations. [] The palladium catalyst facilitates the formation of a carbon-nitrogen bond between the tert-butyl 4-bromobenzoate and the amine reactant. This catalytic approach offers several advantages, such as milder reaction conditions, higher yields, and improved selectivity compared to alternative synthetic routes.
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